![molecular formula C21H27FN6O B5562258 N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and chemoenzymatic processes. For example, Eskola et al. (2002) discussed the synthesis of a related compound, highlighting the use of electrophilic fluorination and palladium catalysis (Eskola et al., 2002). Similarly, Gil et al. (1997) described a chemoenzymatic approach to synthesize compounds with potential antipsychotic activity (Gil et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds has been examined using X-ray analysis and other techniques. Özbey et al. (1998) determined the crystal and molecular structure of a related compound, providing insights into its configuration and conformation (Özbey et al., 1998).
Chemical Reactions and Properties
Certain derivatives have been explored for their potential in inhibiting angiogenesis and DNA cleavage, as described by Kambappa et al. (2017), indicating the importance of electron-donating and withdrawing groups (Kambappa et al., 2017).
Applications De Recherche Scientifique
Metabolism in Cancer Treatment
Flumatinib, a compound with structural similarities, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. It is an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China. The study aimed to identify flumatinib metabolites in humans, revealing the main metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research contributes to understanding the drug's metabolism, which is crucial for its efficacy and safety in cancer treatment (Gong et al., 2010).
Antitumor Activity
Novel pyrimidinyl pyrazole derivatives, including structures related to the compound , have been synthesized and evaluated for their cytotoxic activity against tumor cell lines both in vitro and in vivo. Certain derivatives demonstrated potent antitumor activity, highlighting the potential for developing new cancer therapies (Naito et al., 2005).
Neurological Research
Compounds structurally similar to "N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide" have been used in neurological research, such as studying serotonin 1A receptors in Alzheimer's disease patients using PET imaging. This research is crucial for understanding the neurological changes in Alzheimer's disease and developing targeted therapies (Kepe et al., 2006).
Synthesis and Pharmacokinetics
The synthesis and pharmacokinetic studies of compounds with similar structures, such as imatinib mesylate and its related substances, have been conducted to develop effective separation techniques and enhance drug purity and efficacy. This research supports drug development processes by improving quality control measures (Ye et al., 2012).
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-16-5-6-17(15-18(16)22)24-21(29)28-13-11-26(12-14-28)19-7-8-23-20(25-19)27-9-3-2-4-10-27/h5-8,15H,2-4,9-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTYYZYUPMGQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)

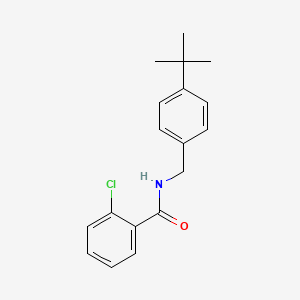
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)
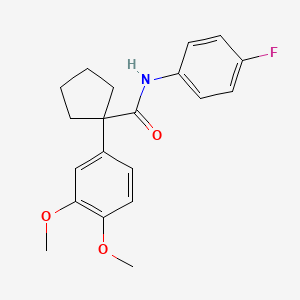
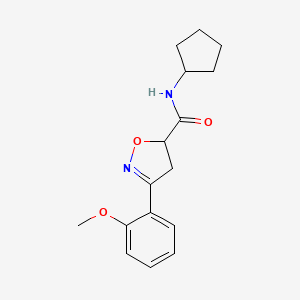
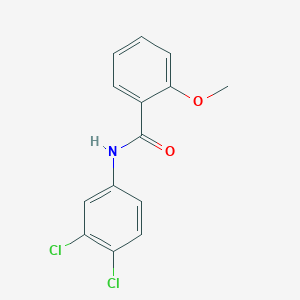
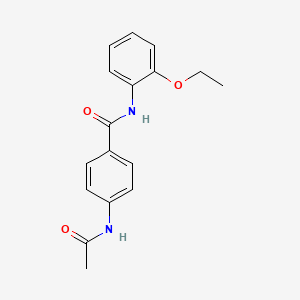
![3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5562249.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
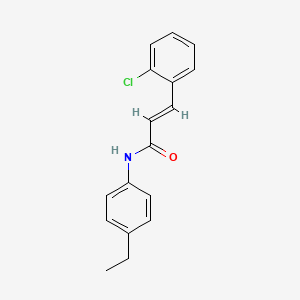
![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)